

Administering Tolmetin to Rats in Inflammation Research: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

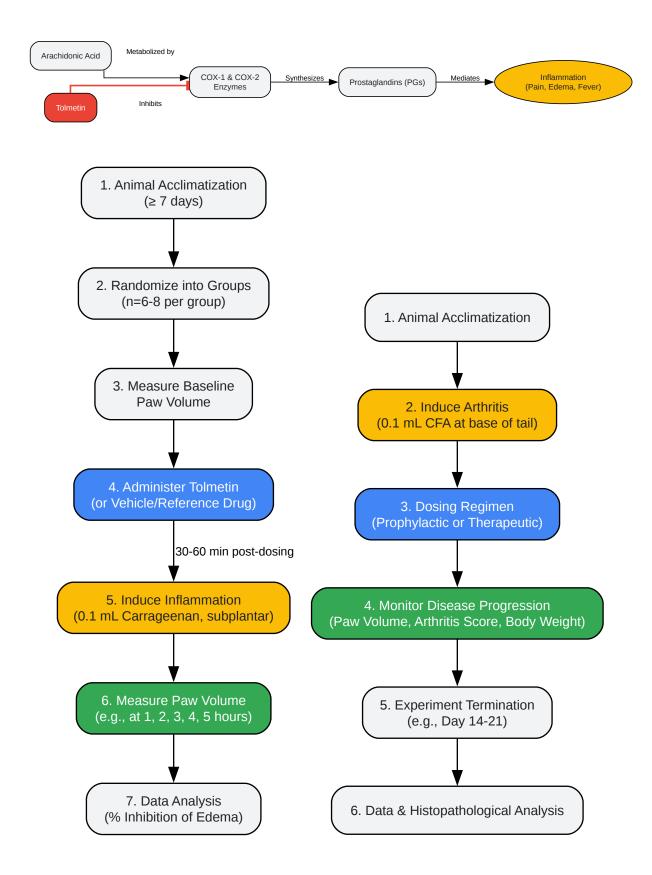
Abstract

This document provides detailed application notes and protocols for the administration of **tolmetin**, a non-steroidal anti-inflammatory drug (NSAID), in rat models of inflammation. **Tolmetin** effectively reduces inflammation and pain by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[1][2][3] These protocols are designed for researchers in pharmacology, drug discovery, and related fields to facilitate the consistent and effective use of **tolmetin** in preclinical inflammation studies. This guide covers **tolmetin**'s mechanism of action, pharmacokinetic profile in rats, and detailed methodologies for two common inflammation models: Carrageenan-Induced Paw Edema and Adjuvant-Induced Arthritis.

Mechanism of Action

Tolmetin, a heterocyclic acetic acid derivative, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[1][2] This inhibition prevents the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2][4] By reducing the levels of prostaglandins, particularly prostaglandin E (PGE), **tolmetin** mitigates the inflammatory response.[4]





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